2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered interest in various scientific fields due to its potential applications. This compound features a complex structure, combining a fluorophenyl group, a tetrazole moiety, and a piperazine ring, which contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step processes:
Formation of the 4-fluorophenoxy group: This step often involves nucleophilic aromatic substitution of 4-fluorophenol with an appropriate halide.
Introduction of the tetrazole moiety: This is generally achieved through cycloaddition reactions using azides and nitriles.
Coupling with piperazine: Finally, the 1-phenyl-1H-tetrazol-5-ylmethyl group is linked to piperazine via alkylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows scaled-up versions of the laboratory synthesis, with optimizations to enhance yield, purity, and cost-effectiveness. Key factors include the use of efficient catalysts, solvent systems, and reaction conditions that minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes several types of reactions, including:
Oxidation: The phenyl and piperazine rings can undergo oxidation under specific conditions, leading to various oxidation states and products.
Reduction: Reduction of the tetrazole moiety can be carried out, producing different derivatives.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed depend on the reaction pathway. For example, oxidation typically results in ketones or aldehydes, while substitution can lead to a wide range of derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, it is explored for its potential interactions with various biomolecules, providing insights into enzyme inhibition, receptor binding, and protein interactions.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the design of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In industrial applications, it serves as a precursor or intermediate in the synthesis of polymers, agrochemicals, and specialty chemicals, where its unique functional groups are advantageous.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. Its fluorophenoxy group enhances its binding affinity to hydrophobic pockets, while the tetrazole moiety mimics carboxylate groups, facilitating interactions with metal ions and polar residues.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
2-(4-bromophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
2-(4-methylphenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Unique Features
What sets 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone apart is its fluorine atom in the phenoxy group. Fluorine’s high electronegativity and small size impart distinct electronic and steric properties, enhancing its reactivity and binding characteristics compared to its chlorinated or brominated counterparts. Additionally, the presence of a tetrazole moiety provides a unique interaction profile, making it a valuable compound in medicinal chemistry for the development of enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-16-6-8-18(9-7-16)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWCDSFXZDTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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